molecular formula C17H23N3O2 B2832338 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione CAS No. 924861-22-3

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

Cat. No.: B2832338
CAS No.: 924861-22-3
M. Wt: 301.39
InChI Key: KKIZAEWPSRYCBF-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a phenylpiperazine moiety attached to a pyrrolidine-2,5-dione core

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione are largely unexplored. Related compounds with phenylpiperazine moieties have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biological context in which it is present .

Cellular Effects

Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Related compounds have been studied for their subcellular localization and effects on activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenyl halides, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is unique due to its specific structural features and its potential applications in treating neurological disorders. Its combination of a phenylpiperazine moiety with a pyrrolidine-2,5-dione core distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-8-20-16(21)13-15(17(20)22)19-11-9-18(10-12-19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIZAEWPSRYCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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